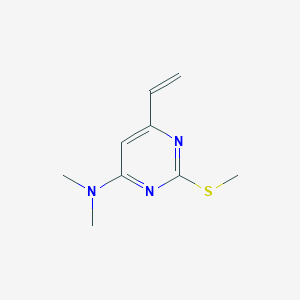
5'-Chloro-5'-deoxy-N,N-dimethyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Chloro-5’-deoxy-N,N-dimethyladenosine is a chemical compound known for its unique structure and properties It is a derivative of adenosine, where the hydroxyl group at the 5’ position is replaced by a chlorine atom, and the amino group is dimethylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-5’-deoxy-N,N-dimethyladenosine typically involves the selective chlorination of adenosineThe final step involves the removal of the protective groups to yield the desired compound .
Industrial Production Methods
Industrial production of 5’-Chloro-5’-deoxy-N,N-dimethyladenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Chloro-5’-deoxy-N,N-dimethyladenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like thiols and amines for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
5’-Chloro-5’-deoxy-N,N-dimethyladenosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in enzyme-substrate interactions, particularly with enzymes involved in nucleoside metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer
Mécanisme D'action
The mechanism of action of 5’-Chloro-5’-deoxy-N,N-dimethyladenosine involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. For example, it can act as a substrate for certain enzymes, leading to the formation of active metabolites that exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Chloro-5’-deoxyadenosine: Similar in structure but lacks the dimethylation at the amino group.
5’-Fluoro-5’-deoxyadenosine: Similar in structure but has a fluorine atom instead of chlorine at the 5’ position.
Uniqueness
5’-Chloro-5’-deoxy-N,N-dimethyladenosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The dimethylation of the amino group and the presence of a chlorine atom at the 5’ position make it a valuable compound for studying enzyme interactions and developing therapeutic agents .
Propriétés
Numéro CAS |
59987-43-8 |
|---|---|
Formule moléculaire |
C12H16ClN5O3 |
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(dimethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H16ClN5O3/c1-17(2)10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(3-13)21-12/h4-6,8-9,12,19-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
KLHFNUBNTSXJOK-WOUKDFQISA-N |
SMILES isomérique |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CCl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


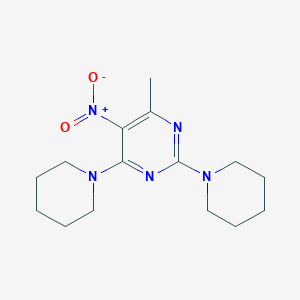
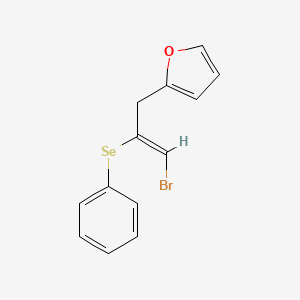
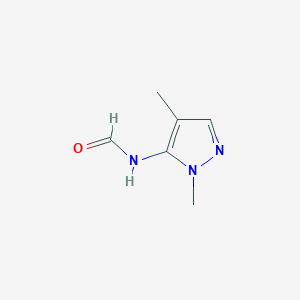
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)


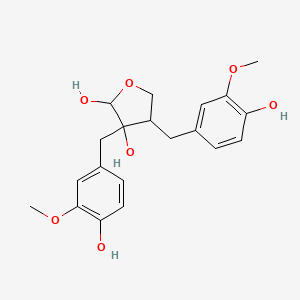
![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)
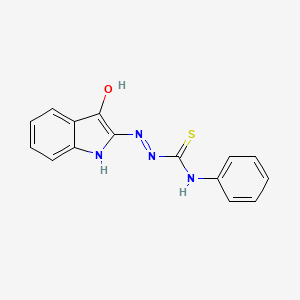

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)

